9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
The compound 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic molecule that features a unique combination of benzodioxin and chromeno oxazin structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate can then be further reacted with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions, particularly at the benzodioxin and chromeno oxazin moieties, to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) , reducing agents like sodium borohydride (NaBH4) , and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as DMF or dichloromethane (DCM) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones or epoxides , while substitution reactions could introduce alkyl or aryl groups.
Scientific Research Applications
9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one: has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Industry: It may be used in the development of new materials with unique properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism of action of 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, such as cholinesterases, which are involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, potentially improving cognitive function.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide
- 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-ethanone
Uniqueness
What sets 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one apart from these similar compounds is its unique combination of benzodioxin and chromeno oxazin structures, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C22H21NO5 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C22H21NO5/c1-2-3-14-10-21(24)28-22-16(14)5-7-18-17(22)12-23(13-27-18)15-4-6-19-20(11-15)26-9-8-25-19/h4-7,10-11H,2-3,8-9,12-13H2,1H3 |
InChI Key |
PGDMFWXMOVRGTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
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